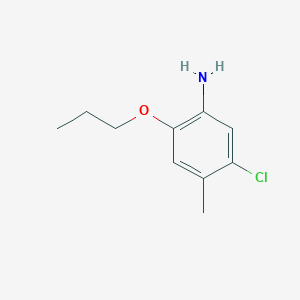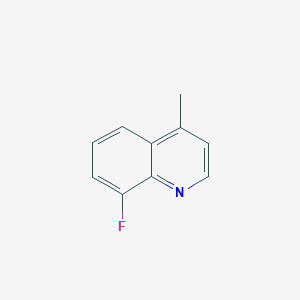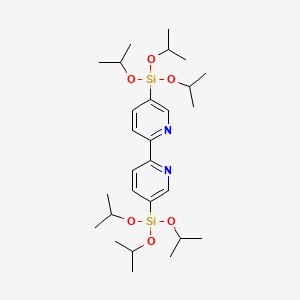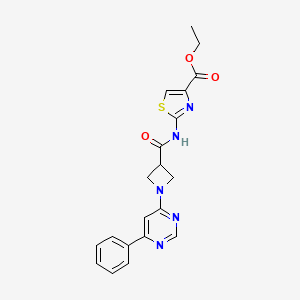
5-Chloro-4-methyl-2-propoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-methyl-2-propoxyaniline is a chemical compound with the molecular formula C10H14ClNO and a molecular weight of 199.68 . It is used in various applications, including as a reagent in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . Unfortunately, the specific structural diagram is not provided in the search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 199.68 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results .Aplicaciones Científicas De Investigación
Occurrence and Toxicity of Environmental Contaminants
While the specific compound “5-Chloro-4-methyl-2-propoxyaniline” did not directly appear in the scientific literature reviewed, the discussions on the occurrence, toxicity, and environmental impact of similar compounds provide insight into the broader context of chemical pollution research. For instance, the study by Bedoux et al. (2012) focuses on the occurrence, toxicity, and degradation of Triclosan (TCS), a synthetic antibacterial agent, highlighting concerns regarding chemical stability and environmental persistence that could be relevant to the study of a wide range of synthetic compounds, including anilines like “this compound” (Bedoux et al., 2012).
Sorption and Degradation of Herbicides
Research on the sorption and degradation of phenoxy herbicides, as reviewed by Werner et al. (2012), offers valuable insights into the environmental fate of structurally related compounds. Understanding the interaction of such chemicals with soil and organic matter can inform remediation and pollution prevention strategies for a variety of related compounds, including “this compound” (Werner et al., 2012).
Antimicrobial and Antioxidant Properties of Phenolic Compounds
The review on Chlorogenic Acid by Santana-Gálvez et al. (2017) discusses the antimicrobial and antioxidant properties of phenolic compounds, which are of significant interest in food science and pharmacology. These properties suggest potential applications in developing natural preservatives and health supplements, areas where “this compound” could also find relevance if it exhibits similar biological activities (Santana-Gálvez et al., 2017).
Environmental Impact of Pesticide Use
The comprehensive review by Zuanazzi et al. (2020) on the global trends and gaps in studies of 2,4-D herbicide toxicity underscores the environmental and health concerns associated with pesticide use. Such research highlights the need for continuous monitoring and evaluation of chemical pollutants, including anilines and their derivatives, to better understand their ecological and human health impacts (Zuanazzi et al., 2020).
Safety and Hazards
The safety data sheet for a similar compound, 5-chloro-2-methyl-4-isothiazolin-3-one, indicates that it is hazardous and can cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, avoid contact with skin and eyes, and to use only under a chemical fume hood .
Propiedades
IUPAC Name |
5-chloro-4-methyl-2-propoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-3-4-13-10-5-7(2)8(11)6-9(10)12/h5-6H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVYNQCVKLXSFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2535878.png)

![1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2535880.png)
![N-(4-fluorophenyl)-5-(4-methylpiperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2535883.png)


![2-[(1,3-benzodioxol-5-ylmethyl)amino]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2535887.png)
![Lithium 5-fluoro-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2535888.png)

![Methyl 7-methyl-2-(methylsulfanyl)-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2535890.png)
![N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide](/img/structure/B2535893.png)
![Benzyl {[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B2535894.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B2535896.png)
